N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl and 3-(methylthio)phenyl moieties. These moieties are then coupled using oxalamide as a linker. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxalamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process. Quality control measures are also crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide is studied for its potential biological activities. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be tested for its efficacy in treating various diseases, such as cancer or inflammatory conditions.
Industry: In industry, this compound can be used in the development of new materials or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)ethanamide
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)acetamide
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)propionamide
Uniqueness: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide stands out due to its specific oxalamide linker, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24-13-4-2-3-12(8-13)19-17(21)16(20)18-9-11-5-6-14-15(7-11)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHFRIBQFDQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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